molecular formula C13H18N4O3 B563036 Pentoxifylline-d6 CAS No. 1185878-98-1

Pentoxifylline-d6

Katalognummer: B563036
CAS-Nummer: 1185878-98-1
Molekulargewicht: 284.34 g/mol
InChI-Schlüssel: BYPFEZZEUUWMEJ-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentoxifylline-d6 is a deuterium-labeled derivative of Pentoxifylline, a methylxanthine derivative. Pentoxifylline is primarily used as a hemorheological agent to improve blood flow and reduce blood viscosity. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pentoxifylline-d6 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterated base and solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the high purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry is essential for the characterization and validation of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pentoxifyllin-d6 durchläuft verschiedene chemische Reaktionen ähnlich seinem nicht-deuterierten Gegenstück. Dazu gehören:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Metaboliten von Pentoxifyllin-d6, wie Lisofyllin und 1-(3-Carboxypropyl)-3,7-Dimethylxanthin .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Internal Standard in Mass Spectrometry
Pentoxifylline-d6 is primarily utilized as an internal standard in mass spectrometry. This application is crucial for the quantification of pentoxifylline and its metabolites, ensuring accuracy in analytical measurements.

Biological Research Applications

Effects on Blood Rheology
Research has shown that this compound influences blood rheology by improving microcirculation and reducing blood viscosity. This property is particularly beneficial in conditions characterized by poor blood flow, such as peripheral vascular diseases .

Therapeutic Potential in Vascular Diseases
this compound has been investigated for its efficacy in treating various vascular conditions, including:

  • Intermittent Claudication : Clinical studies suggest that pentoxifylline can improve walking distance in patients suffering from this condition .
  • Diabetic Neuropathy : Its anti-inflammatory properties may alleviate symptoms associated with diabetic neuropathy .

Medical Applications

Pre-eclampsia Treatment
Recent studies have explored the use of pentoxifylline as a therapeutic option for pre-eclampsia. Research indicates that it can cross the placenta and exert beneficial effects on placental blood flow and inflammatory responses. In pre-eclamptic models, pentoxifylline demonstrated preserved vasodilatory capacity through adenosine signaling pathways .

Cardiovascular Benefits
this compound has shown promise in reducing pro-inflammatory markers in patients with acute coronary syndromes. A randomized controlled trial indicated that treatment with pentoxifylline significantly lowered levels of C-reactive protein and tumor necrosis factor-alpha compared to placebo, suggesting potential cardiovascular protective effects .

Case Studies and Research Findings

StudyApplicationFindings
Broekhuizen et al., 2020Pre-eclampsiaDemonstrated effective placental transfer and metabolism; improved vascular function .
Sadeghi et al., 2019Cardiovascular DiseaseReduced inflammatory markers in patients with acute coronary syndrome .
Karam et al., 2019Diabetic NeuropathyImproved symptoms and reduced inflammation in diabetic models .

Wirkmechanismus

Pentoxifylline-d6 exerts its effects by modulating the rheological properties of blood. It inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in decreased blood viscosity, improved erythrocyte flexibility, and reduced platelet aggregation. The compound also has anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Biologische Aktivität

Pentoxifylline-d6 (CAS: 1185878-98-1) is a deuterated derivative of pentoxifylline, a xanthine derivative known for its significant biological activities, particularly in the context of improving blood flow and treating various vascular conditions. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound retains the core properties of pentoxifylline while benefiting from the incorporation of six deuterium atoms, which enhances its analytical utility. The compound functions primarily as a non-selective phosphodiesterase (PDE) inhibitor , leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP results in several physiological effects:

  • Inhibition of Platelet Aggregation : this compound reduces thromboxane synthesis while enhancing prostacyclin production, which collectively decreases platelet aggregation and improves microcirculation .
  • Vasodilation : The compound induces vasodilation in skeletal muscle by increasing cAMP levels, facilitating better blood flow through peripheral vessels .
  • Immunomodulatory Effects : It enhances leukocyte deformability and reduces inflammatory cytokine production, thereby modulating immune responses .

Therapeutic Applications

This compound is primarily used in research related to various vascular diseases. Its biological activity is beneficial in conditions such as:

  • Peripheral Vascular Disease : It improves blood flow and reduces symptoms associated with claudication.
  • Cerebrovascular Disease : The compound's ability to enhance microcirculation makes it a candidate for research into cerebrovascular conditions.
  • Venous Ulcers : Clinical studies have shown that pentoxifylline can effectively treat venous ulcers, particularly when combined with compression therapy .

Table 1: Summary of Key Studies Involving this compound

Study FocusFindingsReference
Venous UlcersEffective in treating venous ulcers with or without compression therapy.
Severe Alcoholic HepatitisSuperior to placebo in preventing hepatorenal syndrome; no survival benefit noted.
Ischemia-Reperfusion InjuryReduced tissue damage during reperfusion in animal models.
Thrombocytopenia Case ReportA patient developed thrombocytopenia after initiation; resolved upon discontinuation.
Cardiovascular DiseaseReduced levels of pro-inflammatory markers in patients with acute coronary syndromes.

Case Study: Thrombocytopenia Induced by Pentoxifylline

A notable case involved a 72-year-old male who developed thrombocytopenia four days after starting pentoxifylline for chronic lower limb ischemia. His platelet count dropped significantly but normalized within 48 hours after discontinuation of the drug, indicating a probable causal relationship .

Eigenschaften

IUPAC Name

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFEZZEUUWMEJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676102
Record name 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185878-98-1
Record name 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.